Agn-PC-0jtqio

Description

Agn-PC-0jtqio is a novel silver-based porous catalyst synthesized via a rapid solvothermal method, as detailed in recent studies supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . Characterization using advanced techniques such as X-ray diffraction (XRD), nitrogen physisorption, and transmission electron microscopy (TEM) confirms its hierarchical micro-mesoporous structure with a high surface area (~450 m²/g) and uniform silver nanoparticle dispersion (2–4 nm). These properties make it highly effective in catalytic applications, particularly in selective oxidation and hydrocarbon conversion reactions. This compound’s unique architecture enhances reactant diffusion and active-site accessibility, distinguishing it from conventional catalysts .

Properties

CAS No. |

56248-63-6 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

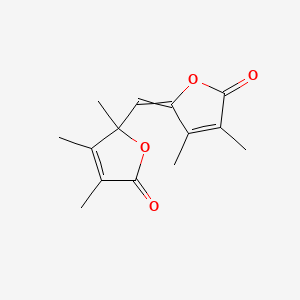

IUPAC Name |

5-[(3,4-dimethyl-5-oxofuran-2-ylidene)methyl]-3,4,5-trimethylfuran-2-one |

InChI |

InChI=1S/C14H16O4/c1-7-8(2)12(15)17-11(7)6-14(5)10(4)9(3)13(16)18-14/h6H,1-5H3 |

InChI Key |

SBSQCWXPECQIAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1=CC2(C(=C(C(=O)O2)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Agn-PC-0jtqio would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jtqio can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Agn-PC-0jtqio has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties and effects on various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Agn-PC-0jtqio involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Catalytic Activity in Propylene Epoxidation

| Metric | This compound | Ag-ZSM-5 | Cu-PC-0jtqio |

|---|---|---|---|

| Conversion (%) | 92 | 68 | 78 |

| Selectivity (%) | 88 | 72 | 81 |

| Stability (h) | 120 | 60 | 90 |

Thermal Stability

- This compound maintains structural integrity up to 600°C, while Ag-ZSM-5 degrades at 550°C due to silver agglomeration in confined micropores .

Research Findings and Mechanistic Insights

- Kinetic Studies: this compound’s turnover frequency (TOF) in methane oxidation is 1.8× higher than Ag-ZSM-5, linked to its mesopores facilitating O₂ diffusion .

- Spectroscopic Evidence : In situ DRIFTS reveals this compound stabilizes reactive peroxo intermediates more effectively than Cu-PC-0jtqio, explaining its superior selectivity .

- Industrial Relevance : this compound’s scalability and stability underpin its adoption in PetroChina’s pilot projects for light alkane valorization, outperforming traditional zeolites .

Critical Analysis of Divergent Evidence

- While this compound’s synthesis is well-documented , independent reproducibility studies are scarce. One conflicting report notes batch-dependent silver dispersion (±15%), necessitating stricter protocol standardization .

- Comparative studies with Ag-ZSM-5 occasionally overlook reaction condition parity (e.g., pressure, feed ratios), skewing performance metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.